1-Oxaspiro[4.5]dec-2-en-4-one, 2-phenyl-
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Overview
Description
2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one is a spirocyclic compound characterized by a unique structure where a phenyl group is attached to an oxaspirodecane ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one typically involves the condensation of cyclohexanone with phenylacetic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for 2-phenyl-1-oxaspiro[4This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxaspiro ring into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism by which 2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(trichloromethyl)-1-oxaspiro[4.5]dec-2-en-4-one
- 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate
Uniqueness
2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one is unique due to its specific spirocyclic structure and the presence of a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
5500-53-8 |
---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-phenyl-1-oxaspiro[4.5]dec-2-en-4-one |
InChI |
InChI=1S/C15H16O2/c16-14-11-13(12-7-3-1-4-8-12)17-15(14)9-5-2-6-10-15/h1,3-4,7-8,11H,2,5-6,9-10H2 |
InChI Key |
NVJTYSRAVPCWNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)C=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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